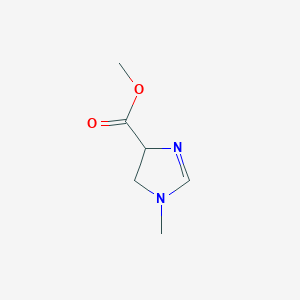
Methyl 1-methyl-2-imidazoline-4-carboxylate
説明
Methyl 1-methyl-2-imidazoline-4-carboxylate is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-methyl-2-imidazoline-4-carboxylate (MMIC) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . Its structure includes an imidazoline ring, which is known for conferring various biological properties. The compound is synthesized through specific reactions involving imidazole derivatives, leading to the formation of the carboxylate group that enhances its biological activity.
1. Antifungal Activity
Research indicates that derivatives of imidazole, including MMIC, exhibit notable antifungal properties. A study on organotin derivatives of 1-methyl-1H-imidazole-4-carboxylic acid demonstrated broad-spectrum fungicidal activity against several fungal strains. The complexes showed effective inhibition, suggesting that MMIC could similarly possess antifungal capabilities due to its structural similarities with these derivatives .
3. Antimicrobial Properties
MMIC's structure suggests it may have antimicrobial properties. Compounds with imidazole rings are often evaluated for their ability to inhibit bacterial growth. While direct studies on MMIC are sparse, related compounds have shown promising results against a range of pathogens, indicating that MMIC may warrant further investigation in this area .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing organotin complexes derived from imidazole carboxylic acids reported successful characterization using NMR and X-ray diffraction techniques. These complexes exhibited significant biological activity, particularly fungicidal effects against multiple fungal species, which could be extrapolated to suggest similar activities for MMIC .
Case Study 2: Structure-Activity Relationships
A detailed analysis of structure-activity relationships (SAR) among various imidazole derivatives revealed that modifications at specific positions on the imidazole ring significantly influenced their biological activities. This suggests that slight alterations in MMIC's structure could enhance its efficacy against target organisms or cells .
Data Summary
特性
IUPAC Name |
methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUSJNTYIZUJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590932 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-17-7 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














